N-(4-phenylbutan-2-yl)-2-(thiophen-2-yl)acetamide

Description

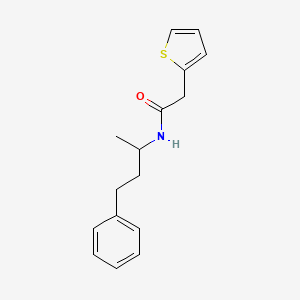

N-(4-Phenylbutan-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative characterized by a central acetamide backbone substituted with a thiophen-2-yl group at the methyl carbon and a 4-phenylbutan-2-yl group attached to the nitrogen atom. Thiophene-containing compounds are widely studied for their bioactivity, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

Molecular Formula |

C16H19NOS |

|---|---|

Molecular Weight |

273.4 g/mol |

IUPAC Name |

N-(4-phenylbutan-2-yl)-2-thiophen-2-ylacetamide |

InChI |

InChI=1S/C16H19NOS/c1-13(9-10-14-6-3-2-4-7-14)17-16(18)12-15-8-5-11-19-15/h2-8,11,13H,9-10,12H2,1H3,(H,17,18) |

InChI Key |

UMXDEHWPCGVBHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)CC2=CC=CS2 |

solubility |

36 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

N-(4-phenylbutan-2-yl)-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2OS2 |

| Molecular Weight | 356.5 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1043206-00-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiophene Ring: This can be achieved through palladium-catalyzed cross-coupling reactions.

- Introduction of the Phenylbutan Moiety: A Friedel-Crafts alkylation reaction is commonly used.

- Final Assembly: The acetamide group is introduced to complete the synthesis.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: The compound can modulate receptor activity, influencing cellular signaling pathways.

- Signal Transduction: It affects intracellular signaling that regulates cellular functions.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, showing enhanced anti-proliferative activity compared to established treatments like desferrioxamine .

Case Studies and Research Findings

- Anticancer Activity:

-

Antimicrobial Activity:

- The compound has been tested against several bacterial strains, demonstrating potent antimicrobial effects. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic functions.

- Comparative Studies:

Applications in Medicine and Industry

This compound is being explored for potential therapeutic applications:

- Drug Development: Its unique properties make it a candidate for developing new anticancer drugs.

- Material Science: The compound's chemical properties are also being investigated for use in creating specialized materials with unique functionalities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

*Estimated logP using analogous compounds.

Key Observations:

Substituent Effects on Lipophilicity (logP):

- The chlorophenyl analog (logP = 4.188) is more lipophilic than the thiophene-containing target compound (estimated logP ~3.5), likely due to the electron-withdrawing chlorine atom enhancing hydrophobic interactions.

- Thiophene derivatives generally exhibit moderate logP values, balancing solubility and membrane permeability for drug-like properties .

Biological Activity Trends: Antimycobacterial Activity: The bromophenyl-thiophene analog () showed promising in vitro activity against mycobacteria, suggesting that halogenated aromatic groups may enhance antimicrobial potency . Anticancer Potential: Compounds with sulfonylquinazoline substituents (e.g., ) demonstrated strong cytotoxicity, highlighting the role of bulky electron-deficient groups in targeting cancer cells .

Structural Flexibility and Bioactivity:

- The 4-phenylbutan-2-yl group in the target compound provides a flexible aliphatic chain that may improve binding to hydrophobic pockets in biological targets, as seen in similar acetamide derivatives .

- Thiophene rings contribute to π-π stacking interactions, which are critical for binding to enzymes or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.